molecular formula C23H17FN2O5 B8814584 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline

Cat. No. B8814584
M. Wt: 420.4 g/mol
InChI Key: ZCQHXCZWPBJLKD-UHFFFAOYSA-N
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Patent
US07732613B2

Procedure details

A mixture of 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline (2.20 g, 5.24 mmol) and HBr in HOAc (3 mL of 33% solution) was allowed to stay at rt for 4 h. Ether (35 mL) was added to the reaction mixture, stirred for 20 minutes, and the solid was filtered and dried to obtain the product (2.15 g, 100%) as a beige-colored HBr salt solid. 1H NMR (CD3OD) δ 8.69 (d, 1H, J=6.6 Hz), 8.41 (dd, 1H, J=9.9, 2.8 Hz), 8.33 (dd, 1H, J=8.8, 1.7 Hz), 7.84 (m, 2H), 7.43 (s, 1H), 7.05 (d, 1H, J=6.1 Hz), 4.13 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([O:19][C:20]3[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][C:21]=3[F:29])=[CH:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:30][CH3:31])C1C=CC=CC=1.Br.CCOCC>CC(O)=O>[F:29][C:21]1[CH:22]=[C:23]([N+:26]([O-:28])=[O:27])[CH:24]=[CH:25][C:20]=1[O:19][C:13]1[C:12]2[C:17](=[CH:18][C:9]([OH:8])=[C:10]([O:30][CH3:31])[CH:11]=2)[N:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=CC=NC2=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])F)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(OC2=CC=NC3=CC(=C(C=C23)OC)O)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 124.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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